Diphenylmethanol
Overview
Description
It is a white crystalline solid and serves as the parent member of a large class of diaryl alcohols . This compound is notable for its use in various chemical, pharmaceutical, and industrial applications.
Mechanism of Action
Target of Action
It is believed to function as a nucleophile , enabling it to attack electrophilic centers within organic molecules .
Mode of Action
As a nucleophile, Diphenylmethanol can form new covalent bonds by attacking electrophilic centers within organic molecules . This results in the creation of a substituted this compound product .
Biochemical Pathways
The interconversion of alcohols and ketones (or aldehydes), in both directions, occurs in a number of biochemical pathways
Pharmacokinetics
It is known that the compound can be prepared by a grignard reaction between phenylmagnesium bromide and benzaldehyde . An alternative method involves reducing benzophenone with sodium borohydride or with zinc dust or with sodium amalgam and water .
Result of Action
It is known that this compound is used in the synthesis of antihistamines/antiallergenic agents and antihypertensive agents . It is also used in the synthesis of modafinil and the benzhydryl group is present in the structure of many histamine H1 antagonists like diphenylhydramine .
Action Environment
It is known that this compound is an irritant to the eyes, skin, and respiratory system .
Biochemical Analysis
Biochemical Properties
Diphenylmethanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is believed to function as a nucleophile, enabling it to attack electrophilic centers within organic molecules . This property leads to the formation of a new covalent bond, resulting in the creation of a substituted this compound product
Cellular Effects
It is known that changes in the concentration of similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its function as a nucleophile. It attacks electrophilic centers within organic molecules, leading to the formation of a new covalent bond and the creation of a substituted this compound product
Temporal Effects in Laboratory Settings
It is known that this compound is used as a reagent and solvent in organic synthesis, indicating its stability under laboratory conditions .
Metabolic Pathways
It is known that this compound can be prepared by a Grignard reaction between phenylmagnesium bromide and benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction between phenylmagnesium bromide and benzaldehyde.
Reduction of Benzophenone: Another method includes the reduction of benzophenone using reducing agents such as sodium borohydride, zinc dust, or sodium amalgam and water.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of benzophenone due to the availability and cost-effectiveness of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents.
Reduction: It can be reduced to diphenylmethane under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Benzophenone
Reduction: Diphenylmethane
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Diphenylmethanol has a broad range of applications in scientific research:
Comparison with Similar Compounds
Benzophenone: An oxidized form of diphenylmethanol.
Diphenylmethane: A reduced form of this compound.
Diphenylcarbinol: Another name for this compound.
Uniqueness: this compound is unique due to its versatility in various chemical reactions and its broad range of applications in different fields. Its ability to act as a nucleophile and participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059015 | |
Record name | Benzhydrol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |
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Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Benzohydrol | |
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Vapor Pressure |
0.0000273 [mmHg] | |
Record name | Benzohydrol | |
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CAS No. |
91-01-0 | |
Record name | Benzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzohydrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylmethanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |
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Record name | Benzenemethanol, .alpha.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOHYDROL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |
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Retrosynthesis Analysis
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